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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of tasurgratinib's efficacy in cancers characterized

by Fibroblast Growth Factor Receptor 2 (FGFR2) fusions versus those with FGFR2

amplification. The content is based on available clinical and preclinical data to support

researchers, scientists, and drug development professionals in their understanding of this

targeted therapy.

Tasurgratinib (E7090) is an orally administered, selective inhibitor of FGFR1, 2, and 3. Its

mechanism of action involves blocking the ATP-binding site of the FGFRs, thereby inhibiting

the downstream signaling pathways that contribute to cell proliferation, survival, and migration.

While clinical development has predominantly focused on FGFR2 fusion-positive malignancies,

emerging data from basket trials are beginning to shed light on its activity in tumors with

FGFR2 amplification.

Comparative Efficacy of Tasurgratinib
The available data indicates a notable difference in the clinical activity of tasurgratinib between

FGFR2 fusion-positive and FGFR2-amplified solid tumors.

Clinical Efficacy in FGFR2 Fusion-Positive
Cholangiocarcinoma (CCA)
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A pivotal Phase 2, single-arm study (NCT04238715) evaluated the efficacy and safety of

tasurgratinib in patients with unresectable, advanced, or metastatic cholangiocarcinoma

harboring FGFR2 fusions who had received at least one prior line of chemotherapy.

Efficacy Endpoint Result
95% Confidence Interval
(CI)

Objective Response Rate

(ORR)
30.2% 19.2% - 43.0%

Median Duration of Response

(DoR)
5.6 months 3.7 - 9.3 months

Median Progression-Free

Survival (PFS)
5.4 months 3.7 - 5.6 months

Median Overall Survival (OS) 13.1 months 10.8 - 17.4 months

Disease Control Rate (DCR) 79.4% 67.3% - 88.5%

These results demonstrate a meaningful clinical benefit for tasurgratinib in a pre-treated

population of patients with FGFR2 fusion-positive CCA.

Clinical Efficacy in FGFR2 Amplified Solid Tumors
Data on the efficacy of tasurgratinib in FGFR2-amplified cancers is more limited and suggests

attenuated activity compared to fusion-positive disease.

The FORTUNE study (NCT04962867), a Phase 2 basket trial, included a cohort (Group C) of

patients with various solid tumors harboring FGFR1/2 gene amplification or other FGFR

activating mutations. In this mixed-histology cohort of 15 patients, the objective response rate

was low.

A Phase 1 expansion study also enrolled ten patients with gastric cancer, of whom two had

FGFR2 gene amplification and eight had high FGFR2 protein expression. A single partial

response was observed in this group.
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Study Patient Population N
Objective
Response Rate
(ORR)

FORTUNE Study

(Group C)

Advanced solid

tumors with FGFR1/2

amplification or other

activating mutations

15 6.7%

Phase 1 Expansion

Gastric cancer with

FGFR2 amplification

or high protein

expression

10 11.1%

The available data, although limited, suggests that tasurgratinib has modest single-agent

activity in unselected patients with FGFR2-amplified solid tumors. Further investigation is

needed to identify potential biomarkers that may predict response in this setting.

Signaling Pathways and Mechanism of Action
FGFR2 fusions and amplifications both lead to aberrant activation of downstream signaling

pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which drive

tumorigenesis. However, the nature of the genomic alteration may influence the degree of

pathway activation and dependency.
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Figure 1. Simplified FGFR2 signaling pathway and the inhibitory action of tasurgratinib.

Experimental Protocols
Pivotal Phase 2 Study in FGFR2 Fusion-Positive CCA
(NCT04238715)

Study Design: This was a single-arm, open-label, multicenter Phase 2 study.

Patient Population: Patients with histologically or cytologically confirmed unresectable,

advanced, or metastatic cholangiocarcinoma with an FGFR2 gene fusion detected by

fluorescence in situ hybridization (FISH) who had received at least one prior systemic

chemotherapy regimen.
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Intervention: Tasurgratinib was administered orally at a dose of 140 mg once daily.

Primary Endpoint: The primary endpoint was the objective response rate (ORR) as assessed

by an independent imaging review committee according to RECIST v1.1.

Secondary Endpoints: Secondary endpoints included duration of response (DoR), disease

control rate (DCR), progression-free survival (PFS), overall survival (OS), and safety.
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Figure 2. Experimental workflow for the Phase 2 study of tasurgratinib in FGFR2 fusion-
positive CCA.

FORTUNE Study (NCT04962867)
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Study Design: This was a Phase 2, open-label, single-arm, multicenter basket trial.

Patient Population: Patients with advanced solid tumors harboring specific FGFR gene

alterations were enrolled into different cohorts. Group C included patients with FGFR1/2

gene amplification or other activating mutations not included in other groups.

Intervention: Tasurgratinib was administered orally at a dose of 140 mg once daily.

Primary Endpoint: The primary endpoint for Group C was the objective response rate (ORR)

as determined by an independent central review.

Conclusion
Tasurgratinib demonstrates significant clinical efficacy in patients with FGFR2 fusion-positive

cholangiocarcinoma, establishing it as a valuable therapeutic option for this molecularly defined

patient population. In contrast, the currently available data suggests limited single-agent activity

in a broader population of patients with FGFR2-amplified solid tumors. Further research is

warranted to elucidate the potential role of tasurgratinib in FGFR2-amplified cancers, including

the identification of predictive biomarkers and the exploration of combination strategies.

Preclinical studies directly comparing the sensitivity of FGFR2 fusion versus amplification

models to tasurgratinib would be highly informative.

To cite this document: BenchChem. [Tasurgratinib Efficacy: A Comparative Analysis in
FGFR2 Fusion vs. Amplification-Driven Cancers]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b607249#comparing-tasurgratinib-
efficacy-in-fgfr2-fusion-vs-amplification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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